3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid
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Overview
Description
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring This particular compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 5-position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzothiophene followed by carboxylation. The reaction typically proceeds as follows:
Bromination: 2-methylbenzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 3-position.
Carboxylation: The resulting 3-bromo-2-methylbenzothiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of 3-substituted derivatives such as 3-amino-2-methyl-1-benzothiophene-5-carboxylic acid.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-methyl-1-benzothiophene-5-carboxylic acid or 3-bromo-2-methyl-1-benzothiophene-5-methanol.
Coupling: Formation of biaryl compounds with various substituents.
Scientific Research Applications
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-methylbenzothiophene: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
2-methyl-1-benzothiophene-5-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-bromo-1-benzothiophene: Lacks both the methyl and carboxylic acid groups, resulting in different chemical properties and applications.
Uniqueness
3-bromo-2-methyl-1-benzothiophene-5-carboxylic acid is unique due to the combination of its bromine, methyl, and carboxylic acid substituents. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1936008-42-2 |
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Molecular Formula |
C10H7BrO2S |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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